molecular formula C10H9ClN2O2S2 B7583564 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide

5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide

Cat. No.: B7583564
M. Wt: 288.8 g/mol
InChI Key: QLCHWCCLGWYGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been found to have significant applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is not fully understood. It is believed to act by inhibiting the activity of enzymes such as dihydropteroate synthase and carbonic anhydrase, which are involved in the synthesis of folic acid and the regulation of pH, respectively. This leads to a disruption of cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and modulate the immune response. It has also been found to have some toxic effects on mammalian cells, including cytotoxicity and genotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to its use in lab experiments, including its potential toxicity to mammalian cells and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide. One area of interest is its potential as a treatment for inflammatory bowel disease, which could be investigated further in animal models and clinical trials. Another potential direction is the development of analogs or derivatives of the compound with improved antimicrobial activity and reduced toxicity. Finally, the mechanism of action of the compound could be further elucidated through studies of its interactions with target enzymes and cellular pathways.

Synthesis Methods

The synthesis of 5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide involves the reaction of 4-methyl-3-pyridinesulfonamide with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been found to have significant applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to have anti-inflammatory activity and has been investigated as a potential treatment for inflammatory bowel disease.

Properties

IUPAC Name

5-chloro-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S2/c1-7-4-5-12-6-8(7)13-17(14,15)10-3-2-9(11)16-10/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHWCCLGWYGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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